(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine
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Overview
Description
(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a methanamine group and a 2-methoxy-2-methylpropoxy group, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 4-pyridinemethanamine with 2-methoxy-2-methylpropyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the methanamine group to a primary amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium hydroxide (NaOH)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens or nitro groups
Major Products Formed
Oxidation: Formation of N-oxides
Reduction: Conversion to primary amines
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine: can be compared with other pyridine derivatives that have similar substituents. Some similar compounds include:
- (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine
- (3-(2-Methylpropoxy)pyridin-4-yl)methanamine
- (3-(2-Ethoxy-2-methylpropoxy)pyridin-4-yl)methanamine
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and applications. The uniqueness of This compound
Properties
Molecular Formula |
C11H18N2O2 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
[3-(2-methoxy-2-methylpropoxy)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,14-3)8-15-10-7-13-5-4-9(10)6-12/h4-5,7H,6,8,12H2,1-3H3 |
InChI Key |
MREORHQJBUYMKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=C(C=CN=C1)CN)OC |
Origin of Product |
United States |
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